molecular formula C10H17ClN2 B2860479 3-Tert-butylbenzene-1,2-diamine hydrochloride CAS No. 1909348-58-8

3-Tert-butylbenzene-1,2-diamine hydrochloride

Cat. No.: B2860479
CAS No.: 1909348-58-8
M. Wt: 200.71
InChI Key: SBNIDIXXYSYYBY-UHFFFAOYSA-N
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Description

3-Tert-butylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two amino groups at the 1 and 2 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Tert-butylbenzene-1,2-diamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with tert-butylbenzene.

    Nitration: Tert-butylbenzene undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

3-Tert-butylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-Tert-butylbenzene-1,2-diamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes or receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Tert-butylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds such as:

This compound’s unique combination of tert-butyl and amino groups makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

3-tert-butylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIDIXXYSYYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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